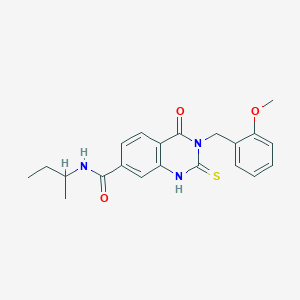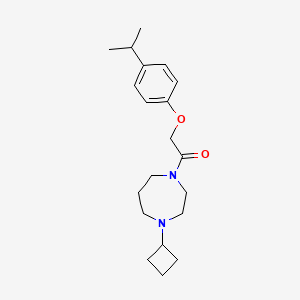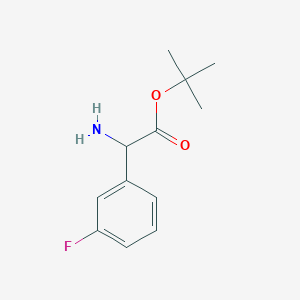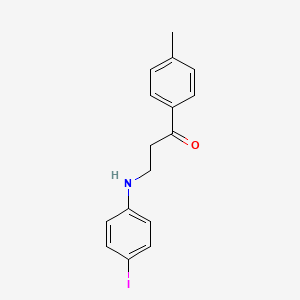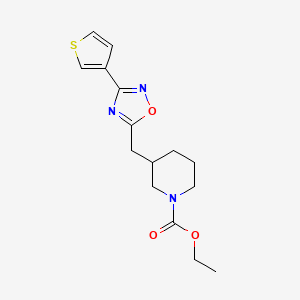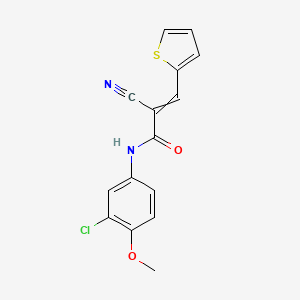![molecular formula C20H26N2O6 B2465514 3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1251010-72-6](/img/structure/B2465514.png)
3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is an organic compound belonging to the diazabicyclic class. Its molecular framework features both benzyloxy and tert-butoxycarbonyl protective groups, which provide stability and facilitate various chemical reactions. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through a multi-step synthetic process. This typically involves:
Formation of the Diazabicyclic Core: : A reaction involving the cyclization of appropriate precursors under basic conditions forms the diazabicyclic structure.
Introduction of the Benzyloxycarbonyl Group: : This is achieved by reacting the diazabicyclic compound with benzyl chloroformate in the presence of a base, like triethylamine.
Addition of the tert-Butoxycarbonyl Group: : The final step involves protection of the amine group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
While the industrial production of this specific compound may not be extensively documented, general scalable methodologies would employ large-scale batch reactors with optimized reaction conditions, efficient purification steps such as crystallization or chromatography, and rigorous quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often involving reagents like potassium permanganate or other strong oxidizers.
Reduction: : Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially targeting the benzyloxy or tert-butoxycarbonyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles or electrophiles in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
Major products depend on the specific reaction conditions but typically include oxidized, reduced, or substituted derivatives of the original diazabicyclic framework.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is extensively utilized in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, especially in combinatorial chemistry.
Biology: : Used in the modification of biomolecules for enhanced stability or activity.
Medicine: : It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly in the development of enzyme inhibitors or receptor modulators.
Industry: : Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's functionality typically revolves around its interaction with biological molecules, forming stable complexes that inhibit or modulate enzymatic activity or receptor interactions. The benzyloxy and tert-butoxycarbonyl groups play crucial roles in enhancing its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid: : Lacks the protective benzyloxycarbonyl and tert-butoxycarbonyl groups.
3-((Benzyloxy)carbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid: : Lacks the tert-butoxycarbonyl protection.
8-(tert-Butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid: : Lacks the benzyloxycarbonyl protection.
Unique Characteristics
The unique combination of benzyloxy and tert-butoxycarbonyl groups in 3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid provides enhanced chemical stability, increased reactivity, and improved protection during synthetic procedures compared to its analogs.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylmethoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-15-9-10-20(22,16(23)24)13-21(11-15)17(25)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFOJADYMPBLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2465433.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2465434.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)
![1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465437.png)
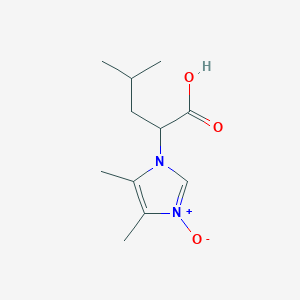
![2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2465439.png)
